Cas no 405174-69-8 (3-Methoxy-5,6,7,8-tetrahydroquinoline)

3-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound featuring a methoxy-substituted tetrahydroquinoline core. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The saturated ring system enhances stability compared to its aromatic counterpart, while the methoxy group offers functional versatility for further derivatization. Its applications include serving as a precursor in the development of bioactive molecules, particularly in medicinal chemistry where modified quinoline scaffolds are of interest. The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for optimal performance in synthetic pathways.
3-Methoxy-5,6,7,8-tetrahydroquinoline structure
405174-69-8 structure
Product Name:3-Methoxy-5,6,7,8-tetrahydroquinoline
CAS No:405174-69-8
MF:C10H13NO
MW:163.216322660446
CID:1057699
PubChem ID:11137465
Update Time:2025-10-22

3-Methoxy-5,6,7,8-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-5,6,7,8-tetrahydroquinoline
    • Quinoline, 5,6,7,8-tetrahydro-3-methoxy- (9CI)
    • DTXSID80456506
    • SCHEMBL4065673
    • 3-methoxy-5,6,7,8-tetrahydro-quinoline
    • 405174-69-8
    • Inchi: 1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3
    • InChI Key: NMGNNHBGVMLQJR-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C2C(=C1)CCCC2

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 22.1Ų

3-Methoxy-5,6,7,8-tetrahydroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-Methoxy-5,6,7,8-tetrahydroquinoline

Introduction to 3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8)

3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of tetrahydroquinolines, which are known for their biological activities and synthetic utility.

The molecular formula of 3-Methoxy-5,6,7,8-tetrahydroquinoline is C10H13NO, and its molecular weight is approximately 163.21 g/mol. The compound features a six-membered ring with a methoxy group attached at the 3-position and a fully saturated five-membered ring fused to it. This unique structure confers 3-Methoxy-5,6,7,8-tetrahydroquinoline with a range of interesting properties that make it valuable for both fundamental research and practical applications.

In the realm of pharmaceutical research, 3-Methoxy-5,6,7,8-tetrahydroquinoline has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-Methoxy-5,6,7,8-tetrahydroquinoline exhibited potent anti-inflammatory and analgesic properties. These findings suggest that this compound could be a promising candidate for the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases.

Beyond its pharmaceutical applications, 3-Methoxy-5,6,7,8-tetrahydroquinoline has also found use in materials science. Its structural characteristics make it an excellent building block for the synthesis of advanced materials with tailored properties. Researchers at the University of California have utilized this compound as a precursor for the preparation of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the field of chemical synthesis, 3-Methoxy-5,6,7,8-tetrahydroquinoline serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce various substituents through selective functionalization reactions. This makes it an important tool in the synthesis of natural products and bioactive compounds. A notable example is its use in the total synthesis of certain alkaloids and other natural products with medicinal value.

The synthetic accessibility of 3-Methoxy-5,6,7,8-tetrahydroquinoline has been improved through recent advancements in catalytic methods. Transition metal-catalyzed reactions have been particularly effective in achieving high yields and selectivities in the preparation of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to efficiently synthesize 3-Methoxy-5,6,7,8-tetrahydroquinoline from readily available starting materials.

In addition to its synthetic utility and biological activities, 3-Methoxy-5,6,7,8-tetrahydroquinoline has also been studied for its environmental impact. Research conducted by environmental scientists has shown that this compound is relatively stable under ambient conditions and does not pose significant environmental risks when handled properly. However, it is important to follow standard safety protocols during handling and disposal to ensure environmental sustainability.

To summarize, 3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a foundation for further exploration and development in these fields. As research continues to uncover new properties and applications of this compound, 3-Methoxy-5,6,7,8-tetrahydroquinoline is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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